N-(piridin-3-il)picolinamida

Descripción general

Descripción

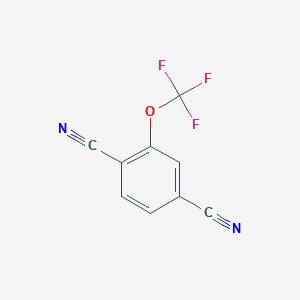

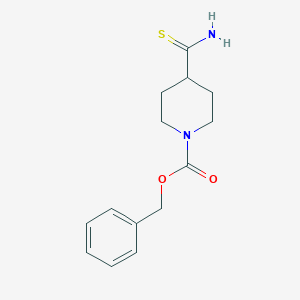

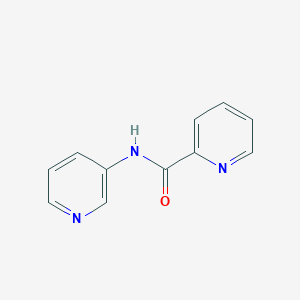

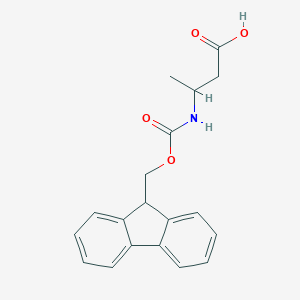

“N-(Pyridin-3-yl)picolinamide”, also known as 3-pyridylnicotinamide (3-pna), is an organic compound. It is a kinked dipodal dipyridine that is synthesized through the reaction of nicotinoyl chloride and 3-aminopyridine .

Synthesis Analysis

The synthesis of “N-(Pyridin-3-yl)picolinamide” involves a sequential reaction with benzaldehydes promoted by Pd(TFA)2. This cascade reaction involves the condensation of picolinamide and two aldehyde molecules promoted by trifluoroacetic acid (TFA) generated in situ from Pd(TFA)2 . Another method involves the use of magnesium oxide nanoparticles .Molecular Structure Analysis

The molecular formula of “N-(Pyridin-3-yl)picolinamide” is C10H14N2O . The average mass is 178.231 Da and the monoisotopic mass is 178.110611 Da .Chemical Reactions Analysis

The chemical reactions involving “N-(Pyridin-3-yl)picolinamide” include a cascade reaction that involves the condensation of picolinamide and two aldehyde molecules .Aplicaciones Científicas De Investigación

Síntesis de complejos de organoboro tetracoordinados

N-(piridin-3-il)picolinamida se ha utilizado en la síntesis de complejos de organoboro tetracoordinados soportados por picolinamida . Estos complejos contienen segmentos de boronilo de arilo y se han sintetizado por primera vez . Los experimentos ópticos descubrieron que estos complejos de cinco miembros que contienen boro eran activos de emisión inducida por agregación (AIE), proporcionando así una nueva clase de moléculas AIE .

Desarrollo de moléculas de emisión inducida por agregación (AIE)

Los complejos de organoboro tetracoordinados soportados por picolinamida, sintetizados utilizando this compound, se encontraron activos de AIE . Este descubrimiento ha llevado al desarrollo de una nueva clase de moléculas AIE, que tienen posibles aplicaciones en materiales optoelectrónicos orgánicos u otras situaciones que requieren emisiones en estado sólido, como láseres orgánicos y diodos orgánicos emisores de luz (OLED) .

Síntesis de 2-(piridin-2-il)oxazoles 4,5-disustituidos

This compound se ha utilizado en un método de síntesis para obtener 2-(piridin-2-il)oxazoles 4,5-disustituidos . Este método implica una reacción en cascada de picolinamida y dos moléculas de aldehído promovida por ácido trifluoroacético (TFA) generado in situ a partir de Pd (TFA)2 .

Desarrollo de nuevos métodos sintéticos

El uso de this compound en la síntesis de 2-(piridin-2-il)oxazoles 4,5-disustituidos ha llevado al desarrollo de un nuevo método sintético . Este método proporciona un acceso rápido a triariloxazoles sintéticamente valiosos a partir de materiales de partida fácilmente disponibles en condiciones suaves .

Química de coordinación

This compound es un ligando a base de piridina que se ha estudiado ampliamente por su química de coordinación. <a data-citationid="4264d061-e63d-614c-8757-ef9ba25264f0-32-group"

Safety and Hazards

Direcciones Futuras

The future directions of “N-(Pyridin-3-yl)picolinamide” research could involve the synthesis of picolinamide-supported tetracoordinated organoboron complexes with aggregation-induced emission property . These complexes could be used in organic optoelectronic materials or other situations that demand solid-state emissions, such as organic lasers and organic light-emitting diodes (OLEDs) .

Mecanismo De Acción

Target of Action

N-(Pyridin-3-yl)picolinamide is a synthetic compound that has been studied for its potential applications in various biochemical reactions . .

Mode of Action

It has been reported that it can participate in a cascade reaction involving the condensation of picolinamide and two aldehyde molecules promoted by trifluoroacetic acid (TFA) generated in situ from Pd(TFA)2 . This reaction results in the formation of 4,5-disubstituted 2-(pyridin-2-yl)oxazoles .

Biochemical Pathways

The compound’s ability to participate in the synthesis of 4,5-disubstituted 2-(pyridin-2-yl)oxazoles suggests that it may influence pathways involving these oxazole derivatives .

Result of Action

The primary result of N-(Pyridin-3-yl)picolinamide’s action is the formation of 4,5-disubstituted 2-(pyridin-2-yl)oxazoles . These compounds have potential applications in various fields, including pharmaceuticals and fine chemicals .

Action Environment

The action of N-(Pyridin-3-yl)picolinamide can be influenced by various environmental factors. For instance, the cascade reaction it participates in is promoted by trifluoroacetic acid (TFA) generated in situ from Pd(TFA)2 . The reaction is carried out in n-octane, suggesting that the solvent environment plays a crucial role in the compound’s action .

Análisis Bioquímico

Biochemical Properties

N-(Pyridin-3-yl)picolinamide has been found to interact with various enzymes and proteins in biochemical reactions . The nature of these interactions is complex and involves the condensation of N-(Pyridin-3-yl)picolinamide and two aldehyde molecules .

Cellular Effects

It has been observed that N-(Pyridin-3-yl)picolinamide can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

N-(Pyridin-3-yl)picolinamide exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action is still being researched.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(Pyridin-3-yl)picolinamide have been observed to change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of N-(Pyridin-3-yl)picolinamide vary with different dosages in animal models . These studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

N-(Pyridin-3-yl)picolinamide is involved in various metabolic pathways, interacting with enzymes or cofactors . It can also affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of N-(Pyridin-3-yl)picolinamide within cells and tissues are complex processes that involve interaction with transporters or binding proteins . It can also affect its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propiedades

IUPAC Name |

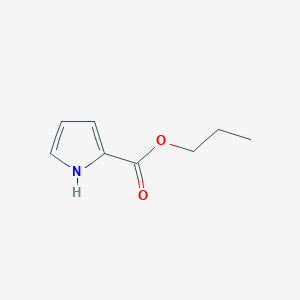

N-pyridin-3-ylpyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O/c15-11(10-5-1-2-7-13-10)14-9-4-3-6-12-8-9/h1-8H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFNIEYQHEQHCNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)NC2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Chloro-[1,3]thiazolo[5,4-G]quinazoline](/img/structure/B62887.png)

![[(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-hexoxyoxan-2-yl]methyl acetate](/img/structure/B62897.png)